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Compound of Interest

Compound Name:
4-Aminobicyclo[2.2.2]octan-1-ol

hydrochloride

Cat. No.: B1443834 Get Quote

An In-depth Technical Guide to the Physical Properties of 4-Aminobicyclo[2.2.2]octan-1-ol
Hydrochloride

Introduction: The Strategic Importance of a Rigid
Scaffold
In the landscape of modern drug discovery, the rational design of small molecule therapeutics

hinges on the precise control of three-dimensional structure. Bicyclic scaffolds are of

paramount importance as they offer conformational rigidity, enabling chemists to project

functional groups into specific vectors of biological space with high fidelity. 4-
Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a key exemplar of this molecular design

principle. Its rigid, cage-like structure serves as a non-planar, saturated bioisostere for phenyl

rings, providing a valuable building block for exploring new chemical space.

This compound has gained significant attention as a crucial intermediate in the synthesis of

potent and selective inhibitors of Activin receptor-like kinase-2 (ALK-2), a protein implicated in

rare and debilitating genetic disorders such as fibrodysplasia ossificans progressiva (FOP).[1]

Understanding the fundamental physical properties of this hydrochloride salt is not merely an

academic exercise; it is a critical prerequisite for its effective use in synthesis, formulation, and

biological screening, ensuring reproducibility and quality control in the drug development

pipeline.
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This guide provides a comprehensive overview of the key physical and chemical characteristics

of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride, offering both reported data and, critically,

the authoritative, field-proven experimental protocols required for its full characterization in a

research setting.

Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its

application in research and development. These parameters influence everything from reaction

stoichiometry and purification strategy to formulation and ADME (absorption, distribution,

metabolism, and excretion) properties.

Property Value Source(s)

CAS Number 1403864-74-3 [2][3]

Molecular Formula C₈H₁₆ClNO [3]

Molecular Weight 177.67 g/mol [2]

Appearance White to beige solid/powder

Storage

Store at 10°C - 25°C, keep

container well closed in a dry

place

[2]

Melting Point: A Sentinel of Purity and Stability
The melting point of a crystalline solid is a robust indicator of its purity. A sharp, well-defined

melting range typically signifies a high-purity substance, whereas a broad or depressed range

often indicates the presence of impurities. For a hydrochloride salt, this value also provides

insight into the compound's thermal stability. While specific experimental values for 4-
Aminobicyclo[2.2.2]octan-1-ol hydrochloride are not consistently reported in publicly

accessible literature, its determination is a mandatory first step in quality control.

Protocol for Melting Point Determination (Capillary
Method, USP <741>)
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This protocol adheres to the standards set by the United States Pharmacopeia (USP) for Class

I substances.[4][5][6]

Sample Preparation: Ensure the sample is thoroughly dried, for instance, in a vacuum

desiccator over a suitable desiccant for at least 24 hours. Gently pulverize the sample into a

fine powder.

Capillary Loading: Charge a USP-specified capillary tube (0.8–1.2 mm internal diameter) by

tapping the open end into the powder. Pack the sample by tapping the bottom of the tube on

a hard surface to form a compact column of 2.5–3.5 mm in height.

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Measurement:

Set the apparatus to heat rapidly to a temperature approximately 5°C below the expected

melting point.

Upon reaching this temperature, adjust the heating rate to a slow, controlled ramp of 1 ±

0.5°C per minute.

Record Temperature T1: The temperature at which the column is first observed to collapse

or form a visible liquid phase.

Record Temperature T2: The temperature at which the last solid particle disappears,

resulting in a clear liquid.

Reporting: The melting range is reported as T1 – T2.
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Workflow for USP <741> Melting Point Determination.

Solubility: The Gateway to Application
Solubility is arguably one of the most critical physical properties for a compound intended for

biological research. Aqueous solubility is essential for preparing stock solutions for in vitro

assays, while solubility in organic solvents is crucial for synthetic workups and purification.

Public data on the solubility of 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is unavailable.

[7] Therefore, experimental determination is necessary.

Protocol for Aqueous Solubility Determination (Shake-
Flask Method, OECD 105)
The shake-flask method is a globally recognized standard for determining the water solubility of

chemical substances and is suitable for compounds with solubilities above 10⁻² g/L.[8][9][10]

Preliminary Test: To estimate the approximate solubility, add small, known amounts of the

substance to a known volume of water in a flask. Shake vigorously after each addition and

observe for dissolution. This helps determine the amount of substance to use in the definitive

test.

Equilibration:

Into three separate flasks with glass stoppers, weigh an amount of substance that is at

least five times greater than the estimated solubility.

Add a precise volume of deionized water to each flask.

Place the flasks in a thermostatically controlled shaker bath set to the desired temperature

(e.g., 20°C or 25°C) and agitate for 24 hours. An additional 24 hours of agitation is

recommended, followed by analysis, to confirm that equilibrium has been reached.

Phase Separation: After equilibration, allow the flasks to stand in the temperature-controlled

bath to let undissolved material settle. If necessary, centrifuge the samples at the same

temperature.

Analysis:
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Carefully withdraw an aliquot from the clear, supernatant aqueous phase of each flask.

Determine the concentration of the dissolved substance using a validated analytical

method (e.g., HPLC-UV, LC-MS, or quantitative NMR).

Reporting: The water solubility is reported as the average concentration from the three

flasks, typically in g/L or mg/mL.

Preparation (OECD 105) Equilibration Analysis

Add Excess Solid
to Water (3x)

Agitate at Const. Temp
(e.g., 24-48h)

Centrifuge/Settle
to Separate Phases

Analyze Supernatant
(e.g., HPLC, LC-MS)

Report Average
Concentration
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Workflow for OECD 105 Shake-Flask Solubility Test.

Acidity (pKa): Dictating Behavior in Biological
Milieus
The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative

measure of the strength of an acid in solution. For 4-Aminobicyclo[2.2.2]octan-1-ol
hydrochloride, the relevant pKa is that of the protonated bicyclic amine (the ammonium

cation). This value is critical as it determines the charge state of the molecule at physiological

pH (~7.4). A molecule's charge state profoundly influences its ability to cross cell membranes,

bind to its target, and its overall pharmacokinetic profile.

Protocol for pKa Determination (Potentiometric
Titration)
Potentiometric titration is the gold-standard method for pKa determination due to its precision

and accuracy.[11][12][13]

System Calibration: Calibrate the pH meter and electrode using at least two, preferably

three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).
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Sample Preparation:

Accurately weigh the compound and dissolve it in a known volume of deionized water to

create a solution of known concentration (typically 1-10 mM).

To maintain a constant ionic strength throughout the titration, add a background electrolyte

like potassium chloride to a final concentration of ~0.15 M.

Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove

dissolved CO₂, which can interfere with the titration.

Titration:

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C)

and stir gently with a magnetic stir bar.

Immerse the calibrated pH electrode and the tip of the titrator's burette into the solution.

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH, also

CO₂-free). Add the titrant in small, precise increments.

Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH

units/minute).

Data Analysis:

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a

titration curve.

Calculate the first derivative of this curve (ΔpH/ΔV). The equivalence point is the volume at

the maximum of the first derivative plot.

The pKa is the pH value at the half-equivalence point (the volume of titrant that is 50% of

the volume required to reach the equivalence point).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calibrate pH Meter
(pH 4, 7, 10 Buffers)

Prepare Analyte Solution
(Known Conc., 0.15M KCl)

Titrate with Std. NaOH
Record (Volume, pH) Data

Plot pH vs. Volume

Calculate First Derivative
(ΔpH / ΔV)

Find Equivalence Point
(Max of Derivative)

Determine pKa
(pH at 1/2 Equiv. Volume)

Click to download full resolution via product page

Workflow for Potentiometric pKa Determination.
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Spectroscopic & Structural Characterization
While core physical properties define the compound's bulk behavior, spectroscopic analysis

confirms its molecular identity and purity at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. Due to the high degree of symmetry in the bicyclo[2.2.2]octane core (a C₃ rotational

axis passing through the bridgehead atoms), the number of unique signals is simplified.

¹H NMR: The spectrum is expected to be relatively simple.

Ethano Bridges (-CH₂-CH₂-): The 12 protons on the six methylene groups of the cage are

chemically equivalent due to rapid conformational averaging and symmetry. They are

expected to appear as a single, likely broad, signal in the aliphatic region (~1.5-2.0 ppm).

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on

concentration and solvent.

Ammonium Protons (-NH₃⁺): A broad singlet, also concentration and solvent-dependent,

typically downfield. In D₂O, this signal will exchange and disappear.

¹³C NMR: The high symmetry dramatically simplifies the carbon spectrum.[14][15]

Bridgehead Carbons (C1, C4): Two unique signals are expected. One for the carbon

bearing the hydroxyl group (C-OH, expected ~65-75 ppm) and one for the carbon bearing

the amino group (C-N, expected ~50-60 ppm).

Methylene Carbons (-CH₂-): The six methylene carbons of the ethano bridges are all

equivalent and should give rise to a single signal in the aliphatic region (~25-35 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of the key functional groups present in the molecule.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹

corresponding to the alcohol hydroxyl group.
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N-H Stretch: A broad, strong band is expected from 3000-3300 cm⁻¹, characteristic of the

ammonium (R-NH₃⁺) group. This often overlaps with the O-H stretch.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to

the sp³ C-H bonds of the bicyclic cage.

N-H Bend: A medium-to-strong absorption around 1500-1600 cm⁻¹ is characteristic of the

ammonium scissoring vibration.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of the secondary

alcohol.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data that can confirm the

molecular structure. When analyzed by electrospray ionization (ESI), the spectrum would be

expected to show the molecular ion for the free base (the cation).

Molecular Ion (M+H)⁺: The expected parent ion would correspond to the free base,

C₈H₁₅NO, plus a proton. The exact mass would be 142.1226 m/z.

Fragmentation: The rigid bicyclic system is relatively stable. Characteristic fragmentation

would likely involve the loss of water (H₂O) from the molecular ion, or cleavage of the ethano

bridges.[16][17]

Conclusion
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride is a structurally elegant and synthetically

valuable building block. Its rigid framework is a key asset in the design of targeted therapeutics.

While some of its fundamental physical properties are not readily available in reference

literature, this guide empowers the research scientist with the authoritative, standardized

protocols necessary to perform a comprehensive characterization. Adherence to these

methodologies for determining melting point, solubility, and pKa, combined with a thorough

spectroscopic analysis, ensures the quality, consistency, and ultimate success of research and

development endeavors that rely on this important molecular scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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